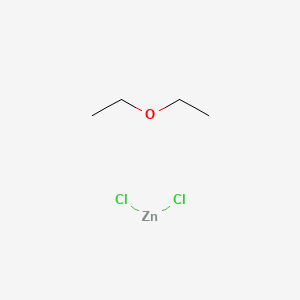

Dichlorozinc;ethoxyethane

Description

Dichlorozinc;ethoxyethane, a coordination complex of zinc chloride (ZnCl₂) and ethoxyethane (diethyl ether, C₄H₁₀O), is a Lewis acid-base adduct. In this complex, the oxygen atom of ethoxyethane donates electrons to the zinc center, forming a stable structure. Such complexes are pivotal in catalysis and organic synthesis, where ZnCl₂ acts as a Lewis acid catalyst, and ethoxyethane serves as a solvent or coordinating ligand .

Properties

Molecular Formula |

C4H10Cl2OZn |

|---|---|

Molecular Weight |

210.4 g/mol |

IUPAC Name |

dichlorozinc;ethoxyethane |

InChI |

InChI=1S/C4H10O.2ClH.Zn/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

ZYBFWPARLOUPMV-UHFFFAOYSA-L |

SMILES |

CCOCC.Cl[Zn]Cl |

Canonical SMILES |

CCOCC.Cl[Zn]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zinc chloride diethyl ether complex typically involves the reaction of zinc chloride with diethyl ether. One common method is to dissolve zinc chloride in diethyl ether under an inert atmosphere to prevent moisture from affecting the reaction. The mixture is then stirred at room temperature until the complex forms .

Industrial Production Methods

Industrial production of zinc chloride diethyl ether complex follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Dichlorozinc;ethoxyethane undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.

Addition Reactions: It is used in addition reactions, particularly in the formation of carbon-carbon bonds.

Oxidation and Reduction Reactions: While not directly involved in oxidation or reduction, it can influence these reactions by stabilizing intermediates.

Common Reagents and Conditions

Common reagents used with zinc chloride diethyl ether complex include allyl and propargyl chlorides, silyl enol ethers, and various olefins. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex .

Major Products Formed

The major products formed from reactions involving zinc chloride diethyl ether complex depend on the specific reaction. For example, in the addition of allyl chlorides to olefins, the major products are allylated olefins .

Scientific Research Applications

Dichlorozinc;ethoxyethane has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of zinc chloride diethyl ether complex involves its role as a Lewis acid. It can accept electron pairs from other molecules, thereby stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : ZnCl₂·(C₂H₅)₂O

- Structure : ZnCl₂ coordinates with the lone pair of electrons on the ether oxygen.

- Applications : Used in Friedel-Crafts alkylation, as a drying agent, and in solvent systems for reactions requiring mild Lewis acidity .

Comparison with Similar Compounds

Metal Chloride-Ether Complexes

Dichlorozinc;ethoxyethane belongs to a class of metal halide-ether complexes. Below is a comparison with analogous systems:

Key Findings :

Dichloro Compounds in Solvent Systems

This compound is distinct from dichloroalkanes like 1,2-dichloroethane (DCE), but solvent interactions provide relevant insights:

Volumetric Properties of DCE-Ether Mixtures (Data from ) :

| Mixture | Temperature Range (K) | Excess Molar Volume (cm³/mol) | Interaction Type |

|---|---|---|---|

| DCE + Ethoxyethane | 278.15–333.15 | -0.12 to -0.08 | Weak Cl–O dipole interactions |

| DCE + MTBE | 278.15–333.15 | -0.25 to -0.15 | Stronger Cl–O interactions |

- This compound exhibits stronger Zn–O coordination bonds compared to the weak Cl–O interactions in DCE-ether mixtures.

Ethoxyethane vs. Other Ethers as Ligands

- Ethoxyethane’s low polarity and volatility make it ideal for low-temperature ZnCl₂ complexes, whereas THF’s higher boiling point suits prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.